6-Ethyl-2-benzofurancarboxylic acid
Overview
Description
6-Ethyl-2-benzofurancarboxylic acid is an organic compound belonging to the class of benzofuran derivatives. . The structure of this compound consists of a benzene ring fused with a furan ring, with an ethyl group at the 6th position and a carboxylic acid group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-benzofurancarboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a benzene ring and a furan ring can undergo cyclization in the presence of a strong acid like sulfuric acid or a base like sodium hydroxide . Another method involves the use of free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-2-benzofurancarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
6-Ethyl-2-benzofurancarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethyl-2-benzofurancarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect against oxidative stress . Additionally, its antimicrobial activity is linked to its ability to inhibit the growth of certain bacteria and fungi . The exact molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
2-Benzofurancarboxylic Acid: This compound has a similar structure but lacks the ethyl group at the 6th position.
3-Methyl-2-benzofurancarboxylic Acid: This derivative has a methyl group at the 3rd position instead of an ethyl group at the 6th position.
Uniqueness: 6-Ethyl-2-benzofurancarboxylic acid is unique due to the presence of the ethyl group at the 6th position, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-ethyl-1-benzofuran-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-7-3-4-8-6-10(11(12)13)14-9(8)5-7/h3-6H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECWAUVNWRDABN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293942 | |
Record name | 6-Ethyl-2-benzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701293942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23967-72-8 | |
Record name | 6-Ethyl-2-benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23967-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethyl-2-benzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701293942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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